molecular formula C20H24N2O2 B1679956 Quinidine CAS No. 56-54-2

Quinidine

Cat. No.: B1679956
CAS No.: 56-54-2
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-LHHVKLHASA-N
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Description

Quinidine, a dextrorotatory stereoisomer of quinine, is a Class Ia antiarrhythmic agent derived from the bark of Cinchona species. Beyond its antiarrhythmic properties, this compound enhances the cytotoxicity of chemotherapeutic agents like vincristine (VCR) and Adriamycin in drug-resistant leukemia cells by inhibiting efflux pumps, thereby reversing multidrug resistance (MDR) . This compound undergoes hepatic metabolism to active (e.g., 3-hydroxythis compound) and inactive metabolites (e.g., this compound-N-oxide), which influence its therapeutic and adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine can be isolated from the bark of the Cinchona tree through a series of extraction and purification processes. The bark is first ground into a fine powder and then subjected to a solvent extraction using an organic solvent such as ethanol or methanol. The extract is then concentrated, and this compound is separated from other alkaloids through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, this compound is often produced through semi-synthetic methods. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to this compound through a series of chemical reactions. This method ensures a higher yield and purity of this compound compared to direct extraction from the bark .

Chemical Reactions Analysis

Types of Reactions

Quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medical Uses

Quinidine has several approved medical applications, primarily in cardiology and infectious diseases.

Cardiovascular Applications

  • Antiarrhythmic Agent : this compound is classified as a Class IA antiarrhythmic drug. It is used to treat:
    • Atrial Fibrillation/Flutter : this compound aids in converting atrial fibrillation to sinus rhythm and reduces the frequency of relapse after cardioversion.
    • Ventricular Arrhythmias : It suppresses ventricular arrhythmias, particularly in patients with Brugada Syndrome, where it has shown efficacy in reducing life-threatening arrhythmias .

Antimalarial Applications

  • Treatment of Malaria : this compound is effective against Plasmodium falciparum, particularly in severe cases. It works by targeting the erythrocytic stage of the parasite, inhibiting heme polymerization within the parasite's food vacuole .

Other Indications

  • Pseudobulbar Affect : this compound is used in combination with dextromethorphan to treat this neurological condition .
  • Potential Role in Epilepsy : Ongoing research is investigating this compound's effectiveness in managing KCNT1-related epileptic disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption : Peak plasma concentrations are typically reached within 2 to 4 hours, depending on the formulation (immediate vs. extended-release) .
  • Distribution : The volume of distribution ranges from 2 to 3 L/kg, with variations noted in patients with liver disease or heart failure .
  • Metabolism : this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active metabolites that contribute to its therapeutic effects .

Brugada Syndrome

A significant study involving 53 patients with Brugada Syndrome demonstrated that low-dose this compound reduced the risk of life-threatening arrhythmias by 26% compared to controls. Patients treated with this compound showed a decrease in arrhythmic events from an annual rate of 14.7% to 3.9% during follow-up .

ParameterOff this compoundOn this compound
Annual Rate of LAEs14.7%3.9%
Median DoseN/A450 mg/day
QTc Interval (ms)396420
QRS Duration (ms)103112

Malaria Treatment

In a clinical setting, this compound has been employed effectively for treating severe malaria cases, often used alongside other supportive measures like exchange transfusions .

Mechanism of Action

Quinidine exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. This compound also inhibits the fast inward sodium current and the slow inward calcium current, which contributes to its antiarrhythmic properties .

Comparison with Similar Compounds

Metabolites of Quinidine

This compound’s metabolites exhibit varying pharmacological activities:

  • 3-Hydroxythis compound: The major active metabolite, synthesized via microbial oxidation, retains antiarrhythmic activity.
  • Dihydrothis compound : A common impurity in commercial this compound preparations, it demonstrates comparable electrophysiological effects, including APD90 prolongation and Vmax depression .

Table 1: Electrophysiological Effects of this compound and Metabolites (10 µM)

Compound Vmax Depression (BCL = 300 ms) APD90 Prolongation (BCL = 4000 ms) Early Afterdepolarizations
This compound Significant Significant Yes
3-Hydroxythis compound Significant Significant Yes
O-Desmethylthis compound Significant Moderate Yes
This compound-N-oxide None None No
Dihydrothis compound Significant Significant Yes

Data sourced from .

Structural Analogs: Quinine vs. This compound

This compound and quinine are diastereomers with distinct stereochemistry at C8 and C7. This difference alters their interaction with cytochrome P450 enzymes:

  • CYP2D6 Inhibition : this compound is a potent CYP2D6 inhibitor (IC50 ~0.06 µM), while quinine is weaker (IC50 ~1.2 µM). Molecular docking reveals this compound’s quinuclidine nitrogen interacts with Glu-216 and Asp-301 in CYP2D6, stabilizing a high-affinity binding pose .
  • Electrophysiology: Both block hERG potassium channels, but this compound’s blockade is voltage-dependent, increasing at positive membrane potentials .

Table 2: Key Differences Between this compound and Quinine

Parameter This compound Quinine
CYP2D6 Inhibition Potent (IC50 ~0.06 µM) Weak (IC50 ~1.2 µM)
hERG Block (20 µM) 72% at +60 mV 65% at +60 mV
Clinical Use Arrhythmia, MDR reversal Malaria, nocturnal leg cramps

Data sourced from .

Other Antiarrhythmic Agents

This compound outperforms other Class Ia antiarrhythmics in reversing chemoresistance:

  • Lidocaine and Procainamide : Show modest MDR reversal (2–5-fold increase in VCR cytotoxicity) compared to this compound’s 50–80-fold enhancement .
  • Bepridil: Shares structural motifs with this compound but exhibits lower selectivity for KNa1.1 channels. Novel inhibitors (e.g., BC6, BC7) identified via computational docking show 3–5x higher potency than this compound against KNa1.1, a target in epilepsy .

Table 3: Efficacy in Reversing Vincristine Resistance (P388/VCR Cells)

Compound Fold-Increase in VCR Cytotoxicity
This compound 50–80
Lidocaine 2–3
Procainamide 3–5

Data sourced from .

Novel Inhibitors and Structural Derivatives

  • KNa1.1 Inhibitors : BC6 and BC7 inhibit KNa1.1 at lower concentrations (IC50 ~2 µM) than this compound (IC50 ~10 µM) but risk hERG channel blockade .
  • Cinchona Alkaloid Derivatives : Quinuclidine-based compounds (e.g., QCD, QCI) mimic this compound’s conformation but lack its stereochemical specificity, reducing antiarrhythmic efficacy .

Pharmacokinetic Interactions

  • CYP3A4 Stimulation : this compound enhances 4’- and 10-hydroxylation of warfarin via CYP3A4, increasing metabolite formation 3–5x .
  • Anticonvulsants : Phenytoin and carbamazepine reduce this compound plasma levels by 50–70% via CYP3A4 induction, necessitating dose adjustments .

Table 4: Drug-Drug Interactions Involving this compound

Interacting Drug Effect on this compound PK/PD Mechanism
Rifampin ↓ AUC by 60% CYP3A4 induction
Rilzabrutinib ↔ Steady-state levels Minimal interaction
Warfarin ↑ 4’-/10-hydroxywarfarin formation CYP3A4 stimulation

Data sourced from .

Biological Activity

Quinidine is a well-established antiarrhythmic and antimalarial agent, belonging to the class IA antiarrhythmics. Its biological activity encompasses various mechanisms that affect cardiac function and malaria treatment. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Antiarrhythmic Activity
this compound primarily acts by inhibiting fast inward sodium currents, which leads to a reduction in excitability of cardiac tissues. This mechanism results in:

  • Depression of Phase 0 : Prolongs the action potential duration and decreases automaticity.
  • Use-Dependent Block : The drug's effects increase with higher heart rates.
  • Potassium Current Reduction : Inhibits potassium efflux during repolarization, affecting both the delayed rectifier potassium current and calcium transport across cell membranes.

These actions contribute to the prolongation of the QRS complex and QTc interval on electrocardiograms (ECGs) while having minimal impact on the PR interval .

Antimalarial Activity
In treating malaria, this compound targets the erythrocytic stage of Plasmodium species by:

  • Accumulating within the parasite's food vacuole.
  • Forming complexes with heme to inhibit its crystallization.
  • Leading to cytotoxic accumulation of free heme within the parasite .

Pharmacokinetics

This compound exhibits significant variability in absorption and distribution:

  • Absorption : Bioavailability ranges from 45% to 100%, with first-pass metabolism affecting its levels.
  • Volume of Distribution : Approximately 2 to 3 L/kg, with variations based on liver function and heart failure status.
  • Metabolism : Primarily metabolized in the liver via CYP450 enzymes, producing active metabolites like 3-hydroxy-quinidine .

Antiarrhythmic Use

This compound is used for managing various arrhythmias, including atrial fibrillation and ventricular tachycardia. Recent studies have shown its effectiveness in specific patient populations:

  • A study involving patients with Brugada Syndrome demonstrated that low-dose this compound reduced the risk of life-threatening arrhythmias by 26% compared to controls .
  • In another cohort, this compound prevented ventricular fibrillation induction in 88% of high-risk patients during electrophysiological studies .

Antimalarial Use

This compound remains a critical treatment option for severe malaria caused by Plasmodium falciparum, particularly in cases resistant to other treatments. Its efficacy is enhanced when used in combination with other antimalarial agents .

Case Study 1: Brugada Syndrome

In a long-term study involving 53 patients with Brugada Syndrome treated with this compound for an average of 5 years:

  • The annual rate of life-threatening arrhythmias decreased from 14.7% off treatment to 3.9% on treatment (P=0.03).
  • Notable ECG changes included a median QRS duration increase from 103 ms to 112 ms (P=0.004) and QTc prolongation from 396 ms to 420 ms (P<0.001) .

Case Study 2: Ventricular Arrhythmias

A clinical trial assessed this compound's impact on recurrent ventricular arrhythmias:

  • Patients experienced a significant reduction in arrhythmia burden after initiating this compound therapy, with only mild QTc prolongation observed .

Summary Table of Biological Activities

Activity Mechanism Clinical Relevance
AntiarrhythmicSodium channel inhibition; potassium current reductionEffective for atrial fibrillation and ventricular tachycardia
AntimalarialHeme crystallization inhibitionCritical for treating severe P. falciparum malaria
CYP450 InteractionInhibitor affecting drug metabolismPotential interactions with digoxin and other drugs

Q & A

Q. Basic: What experimental approaches are recommended to elucidate quinidine's primary metabolic pathways?

Answer: To identify this compound's metabolic pathways, use recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2) and liver microsomes to measure reaction kinetics (e.g., EROD/MROD activities). Nonlinear regression analysis of substrate concentration-dependent inhibition (e.g., this compound’s effect on CYP1A1/1A2) can quantify enzyme contributions . Pair this with metabolite quantification (e.g., 3-hydroxythis compound) using LC-MS/MS and compare results with computational models (e.g., liver-on-a-chip systems) to validate pathway dominance .

Q. Advanced: How can liver-on-a-chip models improve this compound metabolism studies?

Answer: Liver-on-a-chip devices integrate hepatocytes with physiological flow and metabolic enzyme activity, enabling real-time quantification of this compound and metabolites (e.g., 3-hydroxythis compound and N-oxide). Use compartmental modeling (e.g., Models 2–4 from in vitro data) to resolve metabolic flux ambiguities. Extend incubation times (>24 hours) and quantify minor metabolites to refine pathway attribution .

Q. Basic: How should researchers design dose-response experiments for this compound in arrhythmia models?

Answer: Use isolated cardiac preparations (e.g., right ventricular wedge models) to assess this compound’s antiarrhythmic effects. Administer escalating doses (e.g., 5–20 μM) while monitoring action potential duration (APD) and ECG parameters (QT interval). Statistical analysis should include paired t-tests for dose-dependent suppression of premature ventricular contractions (PVCs) .

Q. Advanced: What methodologies address this compound’s variable efficacy in combination therapies?

Answer: Employ synergistic dose-response matrices (e.g., this compound + Wenxin Keli) in ex vivo arrhythmia models. Use multivariate regression to quantify interaction effects (e.g., additive vs. synergistic suppression of phase-2 reentry). Include control arms for pharmacokinetic interactions (e.g., CYP3A4 inhibition) .

Q. Basic: How to analyze mortality risks in this compound meta-analyses?

Answer: Pool data from randomized trials (n ≥ 800 patients) using fixed-effects models. Calculate pooled rate differences (this compound vs. control) for sinus rhythm maintenance and mortality odds ratios. Adjust for heterogeneity (Cochran’s Q test) and report 95% confidence intervals. Note that this compound’s mortality risk remains significant (OR ≈ 3.0) despite efficacy .

Q. Advanced: How to integrate pharmacokinetic-pharmacodynamic (PK/PD) models for this compound dosing?

Answer: Develop population PK models using serum concentration-time data (e.g., nonlinear mixed-effects modeling in R/NONMEM). Link PK parameters (e.g., CLint) to PD endpoints (QT prolongation) via Emax models. Validate with therapeutic drug monitoring in genotype-stratified cohorts (e.g., KCNT1 mutation carriers) .

Q. Basic: How to resolve contradictions between predicted and experimental this compound distribution volumes?

Answer: Compare experimental unbound fraction (fu) measurements (equilibrium dialysis) with in silico predictions (e.g., plasma protein binding algorithms). For discrepancies >0.5 log units (e.g., quinine vs. This compound), validate tissue partitioning using radiolabeled drug distribution studies .

Q. Advanced: What methods link KCNT1 mutations to this compound response variability?

Answer: Perform in vitro electrophysiology on HEK293 cells expressing mutant KCNT1 channels (e.g., R428Q, L274I). Measure this compound’s IC50 for current suppression and correlate with clinical response (seizure reduction). Use Cox regression to model age-dependent efficacy thresholds (e.g., treatment initiation <2 years vs. >5 years) .

Q. Basic: How to assess CYP enzyme interactions in this compound metabolism?

Answer: Conduct inhibition assays with this compound (1–50 μM) against CYP isoforms (e.g., CYP3A4, CYP2D6) using probe substrates (e.g., midazolam, dextromethorphan). Calculate Ki values via Dixon plots and prioritize clinically relevant interactions (e.g., AUC ratios >2.0) .

Q. Advanced: What modeling strategies optimize this compound’s multi-compartment distribution?

Answer: Use physiologically based pharmacokinetic (PBPK) models parameterized with tissue-to-plasma partition coefficients (Kp). Incorporate OCT1/OCT2 transporter kinetics and validate against in vivo distribution data. Apply Bayesian optimization to refine hepatic/renal clearance estimates .

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1
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InChI Key

LOUPRKONTZGTKE-LHHVKLHASA-N
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Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
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DSSTOX Substance ID

DTXSID4023549
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Molecular Weight

324.4 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid
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Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L
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Impurities

Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities.
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Color/Form

CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL

CAS No.

56-54-2
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Melting Point

331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUINIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Quinidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.